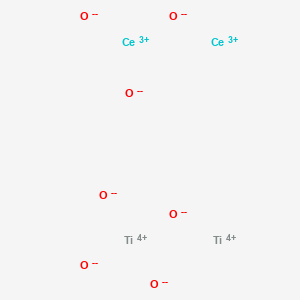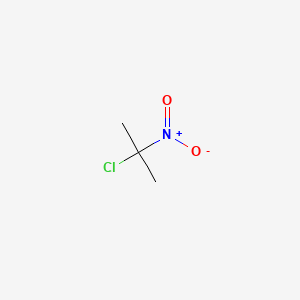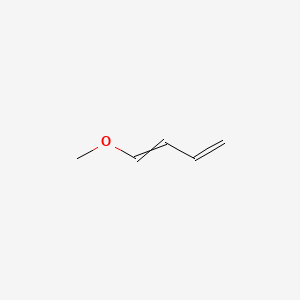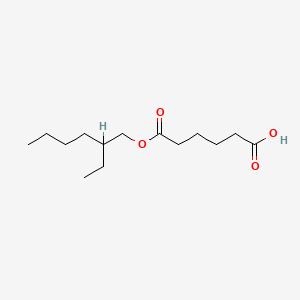
2,2',3,3',4,5',6-Heptachlorobiphenyl
Vue d'ensemble
Description
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H3Cl7 and a molecular weight of 395.323 . It is also known by other names such as 2,2’,3,3’,4,5’,6-Heptachloro-1,1’-biphenyl and PCB 175 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl include its molecular weight of 395.323 . Further details about its physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Solubility in Supercritical Fluids
A study by Anitescu and Tavlarides (1999) investigated the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,5',6-heptachlorobiphenyl, in supercritical fluids such as carbon dioxide. This research is crucial for understanding the environmental behavior and potential remediation methods for PCBs (Anitescu & Tavlarides, 1999).
Shorthand Numbering System
Zitko (1983) proposed a shorthand numbering system for chlorobiphenyls, which can be applied to 2,2',3,3',4,5',6-heptachlorobiphenyl. This system aims to simplify the representation of complex chlorobiphenyl structures (Zitko, 1983).
Vibrational Circular Dichroism and Quantum Chemical Calculations
Döbler et al. (2002) conducted a study on chiral PCBs, including derivatives of 2,2',3,3',4,5',6-heptachlorobiphenyl. They used vibrational circular dichroism complemented by quantum chemical calculations to determine the absolute structures of PCB-methylsulfone enantiomers (Döbler et al., 2002).
Theoretical Chemistry Study on Toxicity
Eddy (2020) conducted a theoretical chemistry study relating the toxicity of various PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl, to molecular descriptors. This research provides insight into the reactivity and potential health risks associated with PCBs (Eddy, 2020).
Hydroxyl Radical Oxidation in the Gas Phase
Yang et al. (2016) examined the hydroxyl radical oxidation of PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl, in the gas phase. Their research is significant for understanding the environmental degradation processes of PCBs (Yang et al., 2016).
Synthesis of Labelled Chlorobiphenyls
Bergman and Wachtmeister (1977) described methods for synthesizing labelled chlorobiphenyls, which could include derivatives of 2,2',3,3',4,5',6-heptachlorobiphenyl. This research contributes to the study of the environmental distribution and transformation of PCBs (Bergman & Wachtmeister, 1977).
Dioxin-like Compound Load in Technical Formulations
Falandysz (2007) examined the dioxin-like compound load in technical chlorobiphenyl formulations, which include 2,2',3,3',4,5',6-heptachlorobiphenyl. This research is vital for assessing the environmental impact and health risks of PCBs in industrial products (Falandysz, 2007).
Density Functional Theory Studies
Arulmozhiraja et al. (2002) used density functional theory to study radical ions of selected PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl. Their research provides valuable insights into the electronic and structural properties of PCBs (Arulmozhiraja et al., 2002).
Exposure in Occupational Settings
Sjödin et al. (1999) investigated the exposure of workers to polybrominated diphenyl ethers (PBDEs), including congeners like 2,2',3,3',4,5',6-heptachlorobiphenyl. This study highlights the occupational health risks associated with handling these chemicals (Sjödin et al., 1999).
Microbial Granules for PCB Dechlorination
Nollet and Verstraete (2003) explored the use of microbial granules for the dechlorination of PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl. Their research contributes to the development of bioremediation strategies for PCB-contaminated environments (Nollet & Verstraete, 2003).
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(10(17)7(15)2-4)9-6(14)3-8(16)11(18)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDZJFSYQUNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074147 | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5',6-Heptachlorobiphenyl | |
CAS RN |
40186-70-7 | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2I5Q45X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B1596020.png)



![[5-Ethyl-2-(2-methyl-1-prop-2-enoyloxypropan-2-yl)-1,3-dioxan-5-yl]methyl prop-2-enoate](/img/structure/B1596025.png)
![Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]](/img/structure/B1596026.png)







